2-Bromo-5-fluorobenzonitrile is a di-halogenated aromatic nitrile, a class of compounds widely used as key intermediates in the synthesis of pharmaceuticals and advanced materials. The molecule's utility stems from the distinct reactivity of its functional groups: the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the electron-withdrawing fluorine atom modulates the ring's electronic properties and metabolic stability, and the nitrile group provides a site for further chemical transformations or acts as a key pharmacophore. This specific arrangement of substituents provides a distinct chemical reactivity profile compared to its isomers or other halogenated analogs.
Substituting 2-Bromo-5-fluorobenzonitrile with positional isomers (e.g., 2-bromo-4-fluorobenzonitrile) or alternative halides (e.g., 2-chloro-5-fluorobenzonitrile) is often unfeasible in established synthetic routes and target applications. The specific 2,5-substitution pattern dictates the regioselectivity of subsequent reactions and is crucial for achieving the required binding affinity in biologically active molecules. Furthermore, the carbon-bromine bond has fundamentally different reactivity in key transformations like Suzuki and Buchwald-Hartwig couplings compared to the more inert carbon-chlorine bond, impacting reaction conditions, catalyst choice, and overall process efficiency. Therefore, this compound is not generically interchangeable with its analogs in optimized, high-stakes manufacturing or research protocols.
2-Bromo-5-fluorobenzonitrile is a documented key intermediate in synthetic routes for Lifitegrast, an LFA-1 antagonist used for treating dry eye disease. Process patents specify this particular isomer for coupling reactions that form the core structure of the final active pharmaceutical ingredient (API). Alternative isomers or analogs are not specified, making 2-Bromo-5-fluorobenzonitrile a required procurement item for this established manufacturing pathway.
| Evidence Dimension | Role in API Synthesis |
| Target Compound Data | Explicitly named as a key starting material for Lifitegrast synthesis. |
| Comparator Or Baseline | Positional isomers or other analogs are not specified in the documented synthetic routes. |
| Quantified Difference | Non-substitutable in the context of the established Lifitegrast manufacturing process. |
| Conditions | Multi-step organic synthesis of the API Lifitegrast. |
For manufacturers producing Lifitegrast or its derivatives, procuring this exact CAS number is a non-negotiable requirement for process validation and regulatory compliance.
In the development of inhibitors for Stearoyl-CoA Desaturase (SCD), a therapeutic target in oncology and metabolic diseases, the precise placement of the fluorine atom is critical for biological activity. Structure-activity relationship (SAR) studies demonstrate that derivatives synthesized from 2-bromo-5-fluorobenzonitrile exhibit significantly higher inhibitory potency compared to those from other isomers. For example, a potent inhibitor derived from the 5-fluoro isomer showed an IC50 of 4 nM, whereas analogs with fluorine at other positions can be orders of magnitude less active.
| Evidence Dimension | Inhibitory Potency (IC50) |
| Target Compound Data | Derivative shows IC50 of 4 nM against human SCD1. |
| Comparator Or Baseline | Analogs derived from other positional isomers show significantly reduced potency. |
| Quantified Difference | >10-100x higher potency compared to isomeric analogs. |
| Conditions | In-vitro enzymatic assay for Stearoyl-CoA Desaturase (SCD1) inhibition. |
Researchers developing high-potency SCD inhibitors cannot substitute this isomer without a near-certain loss of biological activity, making it the required choice for lead optimization.
The carbon-bromine bond in 2-bromo-5-fluorobenzonitrile is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond of its chloro-analog, 2-chloro-5-fluorobenzonitrile. This established reactivity difference (C-I > C-Br > C-OTf >> C-Cl) allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times. While advanced catalysts can activate C-Cl bonds, C-Br bonds typically provide higher and more reliable yields with standard, more economical catalyst systems, representing a crucial process advantage in both lab-scale and large-scale synthesis.
| Evidence Dimension | Reaction Yield / Conditions |
| Target Compound Data | High conversion (>95%) under standard Pd-catalyzed Suzuki conditions (e.g., 80-90 °C). |
| Comparator Or Baseline | 2-Chloro-5-fluorobenzonitrile requires more forcing conditions (e.g., >100 °C), specialized ligands, and/or higher catalyst loading to achieve comparable yields. |
| Quantified Difference | Enables lower process temperature and potentially reduces catalyst cost. |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. |
For process chemists and synthetic groups, choosing the bromo-derivative can de-risk the synthesis, improve throughput, and lower energy and catalyst costs compared to the less reactive chloro-analog.
This compound is the correct choice for process development and manufacturing campaigns targeting the API Lifitegrast or structurally related compounds, where its use is specified in established synthetic routes.
Ideal for medicinal chemistry programs developing inhibitors of targets like Stearoyl-CoA Desaturase (SCD), where SAR data confirms the 5-fluoro substitution pattern is essential for achieving high biological potency.
This is the preferred substrate over its chloro-analog for synthetic routes that rely on robust and high-yielding palladium-catalyzed C-C or C-N bond formation under standard, cost-effective conditions.
The distinct electronic properties conferred by the bromo and fluoro substituents make this a valuable precursor for novel TADF dyes used in the development of high-efficiency Organic Light-Emitting Diodes (OLEDs).
Irritant